N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C22H21NO4S. It is characterized by the presence of a benzoylphenoxy group and a methylbenzenesulfonamide group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-benzoylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. This is followed by the reaction with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets are still under investigation, but it is known to interfere with bacterial cell division and other critical functions .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide
- N-[2-(4-benzoylphenoxy)ethyl]-4-ethoxybenzenesulfonamide
Uniqueness
N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C22H21NO4S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H21NO4S/c1-17-7-13-21(14-8-17)28(25,26)23-15-16-27-20-11-9-19(10-12-20)22(24)18-5-3-2-4-6-18/h2-14,23H,15-16H2,1H3 |
InChI Key |
IQYQXSVAJNGLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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